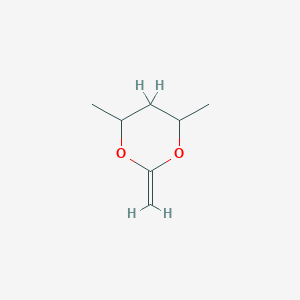
4,6-Dimethyl-2-methylidene-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-methylidene-1,3-dioxane, also known as MMD, is a cyclic ether that has been widely studied for its potential applications in various fields of research. This molecule has a unique structure that makes it an interesting subject for investigation, as it has been found to exhibit a variety of biological and chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-methylidene-1,3-dioxane is not well understood, but it is believed to be due to its unique structure. 4,6-Dimethyl-2-methylidene-1,3-dioxane has a cyclic structure that makes it highly reactive, and it is believed to interact with a variety of biological molecules through a variety of mechanisms.
Biochemische Und Physiologische Effekte
4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been found to exhibit anti-tumor activity. Additionally, 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to have a positive effect on the immune system, and it has been shown to enhance the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Dimethyl-2-methylidene-1,3-dioxane in lab experiments is its versatility. 4,6-Dimethyl-2-methylidene-1,3-dioxane can be used to create a wide range of compounds with unique properties, making it a valuable tool for researchers. However, one limitation of using 4,6-Dimethyl-2-methylidene-1,3-dioxane is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research involving 4,6-Dimethyl-2-methylidene-1,3-dioxane. One area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds with unique properties. Another area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in drug discovery, as it has been found to exhibit a variety of biological activities. Additionally, there is a growing interest in the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in the development of new materials, such as polymers and coatings.
Synthesemethoden
The synthesis of 4,6-Dimethyl-2-methylidene-1,3-dioxane can be achieved through a variety of methods, including the reaction of 2,4-pentanedione with formaldehyde in the presence of a base catalyst. Another method involves the reaction of dimethyl acetal with acetaldehyde in the presence of a Lewis acid catalyst. Both of these methods have been found to be effective in producing high yields of 4,6-Dimethyl-2-methylidene-1,3-dioxane.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-methylidene-1,3-dioxane has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds. 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to be a versatile building block that can be used to create a wide range of compounds with unique properties.
Eigenschaften
CAS-Nummer |
113406-51-2 |
|---|---|
Produktname |
4,6-Dimethyl-2-methylidene-1,3-dioxane |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4,6-dimethyl-2-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(2)9-7(3)8-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SYKSRBWOTOSLBT-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(=C)O1)C |
Kanonische SMILES |
CC1CC(OC(=C)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



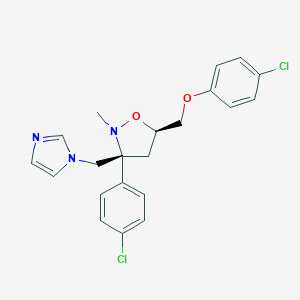
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
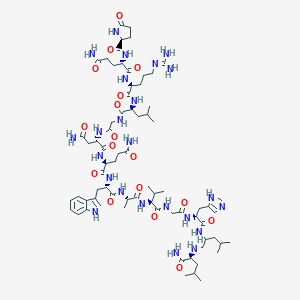
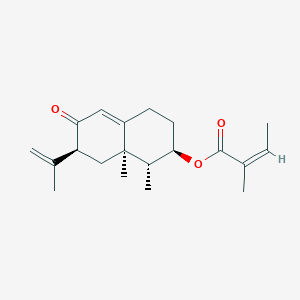
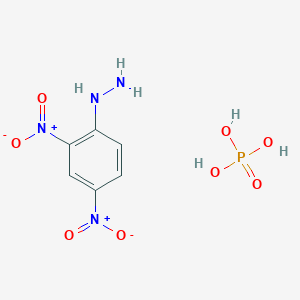
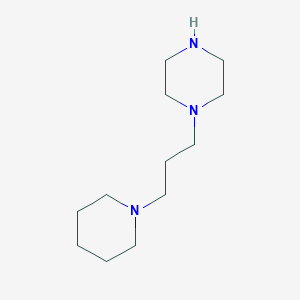
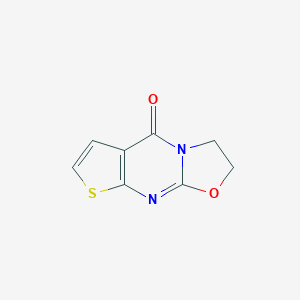
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

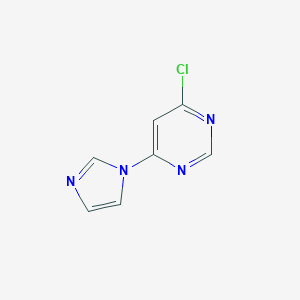
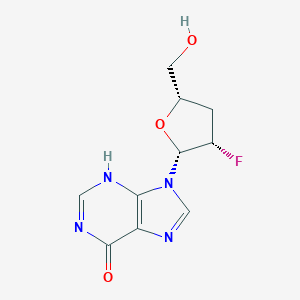
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
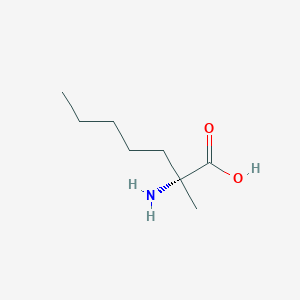
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)